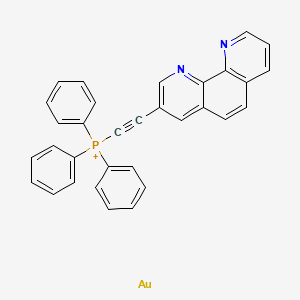![molecular formula C16H28O4 B12540880 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane CAS No. 658075-08-2](/img/structure/B12540880.png)
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a chemical compound with the molecular formula C12H20O2. It is also known by its CAS number 17351-75-6. This compound is characterized by its cyclohexane core, which is substituted with two ethenyloxyethoxy groups. It is primarily used in various industrial applications, including as a reactive diluent in adhesives, sealants, and coatings .
Métodos De Preparación
The synthesis of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane typically involves the reaction of cyclohexanedimethanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:
Chemistry: It is used as a reactive diluent in the formulation of UV-curable coatings and adhesives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-performance polymers and as a cross-linking agent in the manufacture of resins
Mecanismo De Acción
The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparación Con Compuestos Similares
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane can be compared with similar compounds such as:
Cyclohexanedimethanol divinyl ether: Similar in structure but with different reactivity and applications.
1,4-Dimethanolcyclohexane divinyl ether: Another related compound with distinct properties and uses.
1,4-Bis{(vinyloxy)methyl}cyclohexane: Shares a similar core structure but differs in the substituents attached to the cyclohexane ring
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Propiedades
Número CAS |
658075-08-2 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
1,4-bis(2-ethenoxyethoxymethyl)cyclohexane |
InChI |
InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2 |
Clave InChI |
ZNDITGQVKRBRGU-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOCC1CCC(CC1)COCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)

![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)


![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

